(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one
CAS No.: 154229-26-2
Cat. No.: VC21338821
Molecular Formula: C24H31NO
Molecular Weight: 349.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 154229-26-2 |
---|---|
Molecular Formula | C24H31NO |
Molecular Weight | 349.5 g/mol |
IUPAC Name | (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19-,21-,22-,23-,24+/m0/s1 |
Standard InChI Key | FKNZCFYWNHCQGE-IRMBCWQZSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |
SMILES | CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Canonical SMILES | CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Appearance | White Solid |
Chemical Structure and Properties
Molecular Structure
(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one features a steroid skeleton with several distinctive structural elements that contribute to its unique properties. The compound contains a pyridinyl group attached at the 17-position of the androstane backbone, which significantly influences its receptor binding characteristics. The 16,17-double bond is another critical structural feature that affects the compound's biological activity and binding mechanisms . The 5α-configuration of the A/B ring junction creates a specific three-dimensional arrangement that influences how the molecule interacts with biological receptors and enzymes .
The full IUPAC name of the compound is (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one, which reflects its complex stereochemistry and structural elements. This precise stereochemical configuration is crucial for its specific biological interactions and distinguishes it from related androstane derivatives with different spatial arrangements.
Data Tables
Table 1: Chemical Identification and Physical Properties of (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one
Table 2: Comparison of (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one with Related Compounds
Biological Activity
Interaction with Steroid Hormone Receptors
(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one demonstrates significant biological activity through its interactions with steroid hormone receptors. The compound's structure allows it to bind to these receptors, potentially influencing various biological pathways and cellular responses . Researchers utilize this compound to investigate the binding affinity and specificity of androgen receptors, as well as the downstream effects of receptor activation . The specific structural features of the compound, particularly the pyridinyl group at the 17-position and the 16,17-double bond, contribute to its receptor binding characteristics and biological effects.
Studies examining the structure-activity relationships of pyridyl steroids suggest that the 16,17-double bond is necessary for irreversible binding to certain cytochrome P450 enzymes, specifically cytochrome P45017alpha . While this finding pertains to related compounds, it provides valuable insights into the potential mechanism of action for (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one and highlights the importance of specific structural elements for biological activity. The compound's ability to modulate receptor function makes it a valuable tool for understanding steroid hormone signaling and developing targeted therapeutic approaches.
Research Findings
Mechanism of Action
The mechanism of action of (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one involves its interaction with steroid hormone receptors, which can modulate signaling pathways and potentially lead to therapeutic effects. The precise molecular mechanisms underlying these interactions are still being elucidated through ongoing research. Studies of related compounds provide valuable insights into potential mechanisms, particularly regarding the role of specific structural features. For instance, research on similar pyridyl steroids has demonstrated that the 16,17-double bond is crucial for irreversible binding to cytochrome P45017alpha, suggesting that this structural element may play a significant role in the biological activity of (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one as well .
The compound's ability to bind to steroid hormone receptors may result in either agonistic or antagonistic effects, depending on the specific receptor and cellular context. These interactions can influence gene expression, protein synthesis, and various cellular processes, potentially leading to diverse biological responses. Understanding these mechanisms is essential for developing targeted therapeutic approaches and predicting potential side effects or drug interactions.
Analytical Techniques
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one. These methods provide detailed structural information and help in the quality control of the compound. NMR spectroscopy offers insights into the compound's molecular framework, stereochemistry, and chemical environment of specific atoms, while mass spectrometry provides precise information about molecular weight and fragmentation patterns that can confirm the compound's identity and detect potential impurities.
In addition to these standard analytical approaches, other techniques such as X-ray crystallography, infrared spectroscopy, and chromatographic methods may be employed to further characterize the compound and assess its purity. Analytical techniques are also crucial for studying the compound's interactions with biological targets, metabolism, and distribution in experimental systems. These methods collectively contribute to a comprehensive understanding of the compound's properties and behavior, supporting both basic research and potential therapeutic development.
Comparison with Related Compounds
(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one belongs to a family of steroid compounds that share structural similarities but differ in specific functional groups or stereochemical configurations. One closely related compound is (3alpha,5alpha)-17-(3-Pyridinyl)androst-16-en-3-ol, which features an alcohol group at the 3-position instead of a ketone . This structural difference significantly affects the compound's polarity, hydrogen-bonding capabilities, and potentially its receptor binding characteristics and biological activities.
Another related compound is (5α)-Androst-16-en-3-one, which shares the same steroid backbone and 3-ketone group but lacks the pyridinyl substituent at the 17-position . This simpler structure serves as a useful reference point for understanding how the addition of the pyridinyl group influences the compound's properties and activities. Additionally, compounds like abiraterone (17-(3-pyridyl)androsta-5,16-dien-3beta-ol) feature similar pyridinyl substituents but differ in other structural elements, such as the presence of additional double bonds or different stereochemical configurations .
Comparative studies of these related compounds provide valuable insights into structure-activity relationships and help identify the specific molecular features that contribute to desired biological effects. This information is crucial for rational drug design and the development of improved compounds with enhanced efficacy, selectivity, or pharmacokinetic properties. The diversity of these structural analogs also expands the toolkit available for studying steroid hormone receptors and related biological pathways.
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